molecular formula C₁₂H₂₇LiOSi B1142358 3-Triisopropylsilyloxy-1-propyllithium CAS No. 289698-61-9

3-Triisopropylsilyloxy-1-propyllithium

Cat. No.: B1142358
CAS No.: 289698-61-9
M. Wt: 222.37
InChI Key:
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Description

3-Triisopropylsilyloxy-1-propyllithium is an organolithium compound that is widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a triisopropylsilyloxy group attached to a propyllithium moiety, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Triisopropylsilyloxy-1-propyllithium typically involves the reaction of 3-chloro-1-propanol with triisopropylchlorosilane in the presence of a base such as imidazole. This reaction produces 3-triisopropylsilyloxy-1-propyl chloride, which is then treated with lithium metal to form the desired organolithium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Triisopropylsilyloxy-1-propyllithium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom acts as a nucleophile.

    Addition Reactions: The compound can add to carbonyl compounds, forming alcohols or other derivatives.

    Polymerization Reactions: It is used as an initiator in anionic polymerization reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or cyclohexane, under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with halides can produce substituted alkanes .

Scientific Research Applications

3-Triisopropylsilyloxy-1-propyllithium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Triisopropylsilyloxy-1-propyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in the target molecules. The triisopropylsilyloxy group provides steric protection, enhancing the selectivity of the reactions. The compound can initiate polymerization reactions by generating reactive intermediates that propagate the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Triisopropylsilyloxy-1-propyllithium is unique due to its high reactivity and selectivity, which are attributed to the steric effects of the triisopropylsilyloxy group. This makes it particularly useful in reactions where high selectivity is required, such as in the synthesis of complex organic molecules and in polymerization reactions .

Properties

CAS No.

289698-61-9

Molecular Formula

C₁₂H₂₇LiOSi

Molecular Weight

222.37

Synonyms

4-[(Triisopropylsilyl)oxy]butyllithium;  [3-[[Tris(1-methylethyl)silyl]oxy]propyl]lithium

Origin of Product

United States

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